An In-depth Technical Guide to Buparvaquone Synthesis Pathways and Precursors
An In-depth Technical Guide to Buparvaquone Synthesis Pathways and Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buparvaquone (2-[(4-tert-butylcyclohexyl)methyl]-3-hydroxy-1,4-naphthalenedione) is a crucial second-generation hydroxynaphthoquinone used extensively in veterinary medicine for the treatment and prophylaxis of theileriosis, a parasitic disease in cattle.[1] The efficacy of Buparvaquone has driven significant research into its synthesis, leading to the development of multiple synthetic pathways. This technical guide provides a comprehensive overview of the core synthetic routes to Buparvaquone, detailing the precursors, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and all pathways are visualized through logical diagrams.
Core Synthesis Pathways
Several distinct synthetic strategies for Buparvaquone have been reported in scientific literature and patents. These pathways differ in their starting materials, catalysts, and overall efficiency. The most prominent routes are detailed below.
Pathway 1: From 2-Ethoxy-1,4-naphthoquinone and p-tert-Butylcyclohexyl Acetic Acid
This pathway represents an improvement over earlier methods, offering a higher overall yield. The synthesis proceeds through a condensation reaction followed by hydrolysis.
Experimental Protocol:
Step 1: Condensation
-
In a reaction vessel, combine 2-ethoxy-1,4-naphthoquinone (10.1 kg, 50 mol), p-tert-butylcyclohexyl acetic acid (9.9 kg, 50 mol), and silver nitrate (2.5 kg, 14.7 mol) in acetonitrile (70 kg).[2][3]
-
Heat the mixture to reflux under stirring.
-
Slowly add an aqueous solution of ammonium persulfate (30 kg in 120 kg of water) over a period of one hour.[2]
-
Continue refluxing the reaction mixture for 5 hours.[2]
-
After the reaction is complete, cool the mixture to below 50°C.
-
Add water to precipitate the product, and extract with chloroform.
-
Wash the organic phase with water and concentrate under reduced pressure to obtain the intermediate product.[2]
Step 2: Hydrolysis
-
Dissolve the intermediate product from the previous step in methanol.
-
Heat the solution to reflux.
-
Add a solution of potassium hydroxide (4 kg in 40 kg of water) dropwise over 15 minutes.
-
Continue the reflux for 2 hours to facilitate hydrolysis.[2]
-
Cool the reaction mixture to room temperature and adjust the pH to 3-4 using concentrated hydrochloric acid.[4]
-
Add water to precipitate the crude Buparvaquone.
-
Extract the crude product with toluene, wash the organic phase until neutral, and concentrate under reduced pressure to obtain the crude Buparvaquone.[2]
Step 3: Purification
-
Dissolve the crude Buparvaquone in ethyl acetate.
-
Add activated carbon and heat the mixture.
-
Filter the hot solution and allow the filtrate to cool, inducing crystallization.
-
Filter the crystals, wash with methanol, and dry to obtain pure Buparvaquone.[4]
Caption: Synthesis of Buparvaquone from 2-Ethoxy-1,4-naphthoquinone.
Pathway 2: From Isochromane-1,4-dione and p-tert-Butylcyclohexyl Acetaldehyde
This innovative pathway avoids the use of expensive silver nitrate as a catalyst, resulting in a significantly higher yield. The synthesis involves a condensation reaction followed by a rearrangement.
Experimental Protocol:
Step 1: Condensation
-
In a three-necked flask under an argon atmosphere, dissolve isochromane-1,4-dione (1.62 g, 0.01 mol) in acetic acid (20 ml).[5]
-
Slowly add a solution of p-tert-butylcyclohexyl acetaldehyde (1.82 g, 0.01 mol) in acetic acid.
-
Add isobutylamine (0.87 ml, 0.01 mol) to the reaction mixture.[6]
-
Heat the mixture to 60°C and maintain the reaction for 4 hours.[5]
-
After completion, the intermediate product, 3-[(4-tert-butylcyclohexyl)methylene]-1H-isochromene-1,4(3H)-dione, is formed.
Step 2: Rearrangement and Purification
-
Take the intermediate from the previous step (9 g) and dissolve it in methanol (90 ml).[6]
-
Add sodium methoxide (2.8 g) and stir the mixture at 25-30°C for 15-20 hours.[6]
-
Dilute the reaction mixture with water (90 ml) to precipitate a yellow solid.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure Buparvaquone (yield: 64.8%).[5]
-
The final product can be further purified by recrystallization from methyl isobutyl ketone (MIBK).[6]
Caption: Buparvaquone synthesis from Isochromane-1,4-dione.
Pathway 3: From tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, and 1,4-Naphthoquinone
This route proceeds via a 2-thioxo-pyridin-1-yl ester intermediate and offers a cost-effective and operationally simple method for Buparvaquone synthesis.
Experimental Protocol:
Step 1: Formation of tert-Butylcyclohexyl Acetyl Chloride
-
In a 1000 mL four-necked flask, dissolve p-tert-butylcyclohexylacetic acid (60 g, 0.3 mol) in dichloromethane (400 mL).
-
Cool the solution in an ice-water bath and add thionyl chloride (65 mL, 0.9 mol) dropwise.
-
After the addition, remove the ice-water bath and heat the solution to reflux for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain a yellow-brown solid of tert-butylcyclohexyl acetyl chloride.[7]
Step 2: Synthesis of tert-Butylcyclohexyl Acetic Acid 2-thioxo-pyridin-1-yl Ester
-
Dissolve the tert-butylcyclohexyl acetyl chloride from the previous step in dichloromethane (600 mL).
-
Cool the solution in an ice-water bath and add sodium omadine (2-pyridinethiol-1-oxide, sodium salt) in portions.
-
Add triethylamine (41.5 mL, 0.3 mol) and stir the mixture at room temperature for 3 hours.
-
Wash the organic phase with water and concentrate to obtain the crude pyridinethione ester.[7]
Step 3: Reaction with 1,4-Naphthoquinone
-
Combine the crude pyridinethione ester with 1,4-naphthoquinone in a suitable solvent and heat to effect an addition reaction, forming 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridinylsulfanyl)-1,4-naphthalenedione.[2]
Step 4: Hydrolysis
-
In a 250 mL four-neck reaction bottle, place 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridylthio)-1,4-naphthalenedione (15 g, 0.036 mol).
-
Add methanol (35 mL), potassium phosphate trihydrate (31.95 g, 0.12 mol), and water (82 mL).
-
Heat the mixture to 50-55°C and react for 2 hours.
-
Cool to room temperature, filter, and wash the filtrate with n-pentane.
-
Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude Buparvaquone.[7]
Step 5: Purification
-
Filter the crude solid, wash with water, and dry.
-
Recrystallize the crude product from isopropanol to obtain pure Buparvaquone.[2]
Caption: Buparvaquone synthesis via a Pyridinethione Ester intermediate.
Other Notable Pathways
-
From 2-Chloro-1,4-naphthoquinone: This is one of the earliest and most frequently cited methods. It involves the condensation of 2-chloro-1,4-naphthoquinone with p-tert-butylcyclohexyl acetic acid, typically catalyzed by silver nitrate and initiated by ammonium persulfate. The resulting intermediate, 2-((4-tert-butylcyclohexyl)methyl)-3-chloro-1,4-naphthalenedione, is then hydrolyzed to Buparvaquone using a base such as potassium hydroxide in methanol at elevated temperatures (60-65°C).[4][6] This route is known for its relatively low overall yield of around 15%.[4]
-
From o-Phthalic Acid Diester: This pathway involves the condensation of an o-phthalic acid diester with 2-(4-tert-butylcyclohexylmethyl)succinic acid diester. The reaction proceeds through condensation, hydrolysis, and decarboxylation to form an intermediate, which is then subjected to halogenation and an elimination reaction to yield a halo-substituted naphthoquinone. The final step is hydrolysis to produce Buparvaquone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different Buparvaquone synthesis pathways, allowing for a direct comparison of their efficiencies.
| Pathway | Starting Materials | Key Reagents/Catalysts | Overall Yield (%) |
| 1 | 2-Ethoxy-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | 20.63%[3] |
| 2 | Isochromane-1,4-dione, p-tert-Butylcyclohexyl Acetaldehyde | Isobutylamine, Sodium Methoxide | ~65%[5] |
| 3 | p-tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, 1,4-Naphthoquinone | Thionyl Chloride, Triethylamine, Potassium Phosphate | High (Intermediate yield: 94.4%, Hydrolysis yield: 79%)[2][7] |
| 4 | 2-Chloro-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | ~15%[4] |
Conclusion
The synthesis of Buparvaquone can be achieved through various pathways, each with its own set of advantages and disadvantages in terms of precursor availability, cost of reagents, reaction conditions, and overall yield. The pathway utilizing isochromane-1,4-dione and p-tert-butylcyclohexyl acetaldehyde stands out for its high yield and avoidance of expensive catalysts, making it a potentially more industrially viable and environmentally friendly option. The route involving a pyridinethione ester intermediate also presents a promising alternative with high reported yields for its individual steps. Continued research and process optimization in these areas are likely to lead to even more efficient and sustainable methods for the production of this vital veterinary drug.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105198718A - Preparation method for buparvaquone - Google Patents [patents.google.com]
- 3. CN105646175A - Buparvaquone synthesis process - Google Patents [patents.google.com]
- 4. CN101265172B - Technique for synthesizing buparvaquone - Google Patents [patents.google.com]
- 5. CN103483176A - Preparation method of buparvaquone - Google Patents [patents.google.com]
- 6. A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 [quickcompany.in]
- 7. Page loading... [guidechem.com]
